O-Benzyl-L-tyrosine
Overview
Description
O-Benzyl-L-tyrosine is a derivative of the natural amino acid tyrosine. It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .
Molecular Structure Analysis
The molecular structure of O-Benzyl-L-tyrosine has been studied and characterized. The molecule is composed of a benzyl group attached to the oxygen atom of the tyrosine molecule .
Chemical Reactions Analysis
O-Benzyl-L-tyrosine is involved in various chemical reactions. It is used as a building block in solution-phase peptide synthesis . It can also react with other compounds to form different polymers .
Physical And Chemical Properties Analysis
O-Benzyl-L-tyrosine has a molecular weight of 271.31 g/mol . It has been found to have an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) .
Scientific Research Applications
Enzyme Catalysis and Mechanism : A study by Frantom et al. (2002) investigated the intrinsic deuterium isotope effects on benzylic hydroxylation by tyrosine hydroxylase. This research provides insights into the enzymatic mechanism of benzylic hydroxylation and the role of hydrogen tunneling, which is relevant to understanding the biochemistry of tyrosine derivatives like O-Benzyl-L-tyrosine (Frantom, P., Pongdee, R., Sulikowski, G., & Fitzpatrick, P. (2002).
Biosensors and Biochemical Analysis : Atta et al. (2020) developed an electrochemical sensor using carbon nanotubes and crown ether for the simultaneous determination of levodopa, uric acid, tyrosine, and ascorbic acid in biological fluids. This study illustrates the application of tyrosine-related compounds in biosensor technology (Atta, N. F., Galal, A., & El-Gohary, A. (2020).
Biocatalytic Derivatization : Tan et al. (2020) reviewed the enzymatic production of L-tyrosine derivatives, highlighting strategies and challenges in biocatalytic processes. This research is relevant for the industrial applications of tyrosine and its derivatives (Tan, X., Song, W., Chen, X., Liu, L., & Wu, J. (2020).
Metabolic Engineering for Tyrosine Production : A study by Gold et al. (2015) demonstrated metabolic engineering strategies to increase intracellular L-tyrosine availability in yeast, which could be beneficial for the production of compounds like O-Benzyl-L-tyrosine (Gold, N., Gowen, C. M., Lussier, F., Cautha, S. C., Mahadevan, R., & Martin, V. (2015).
Oxidative Stress Research : Ipson and Fisher (2016) discussed the roles of tyrosine isomers in oxidative stress, which can be related to studies involving O-Benzyl-L-tyrosine (Ipson, B. R., & Fisher, A. (2016).
Peptide Synthesis and Chemistry : Bodanszky et al. (2009) explored the acid-catalyzed O to C migration of the benzyl group in the side chain of tyrosine, which is directly relevant to understanding the chemical behavior of O-Benzyl-L-tyrosine (Bodanszky, M., Tolle, J., Deshmane, S., & Bodanszky, A. (2009).
Biotechnological Production Perspectives : Lütke-Eversloh et al. (2007) discussed the biotechnological production of L-tyrosine and its applications, which is relevant to the industrial synthesis and application of O-Benzyl-L-tyrosine (Lütke-Eversloh, T., Santos, C. N. S., & Stephanopoulos, G. (2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315699 | |
Record name | O-Benzyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-L-tyrosine | |
CAS RN |
16652-64-5 | |
Record name | O-Benzyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16652-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-BENZYL-L-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2YT97EQE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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